molecular formula C17H27BFNO2 B2596451 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester CAS No. 2377610-92-7

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester

Cat. No.: B2596451
CAS No.: 2377610-92-7
M. Wt: 307.22
InChI Key: VNOLRTYVYWPWRW-UHFFFAOYSA-N
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Description

“3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C17H27BFNO2. It has a molecular weight of 307.22 . This compound is typically stored in refrigerated conditions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H27BFNO2/c1-6-7-10-20-12-13-11-14 (8-9-15 (13)19)18-21-16 (2,3)17 (4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 307.22 and a storage temperature requirement of refrigeration . Unfortunately, other specific properties such as boiling point, density, and refractive index are not available in the resources.

Scientific Research Applications

Fluoride Ion Sensing

Organoboron compounds, such as 3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester, are applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds are particularly useful due to their selective interactions with fluoride ions, offering potential for enhanced selectivity in fluoride ion sensing applications. However, challenges such as the lability of the B-O bond and super-Nernstian responses in certain conditions need careful consideration in the design and application of these sensors (Jańczyk et al., 2012).

Synthesis and Stability

The synthesis of this compound involves various routes and conditions, focusing on improving yields, stability, and ease of synthesis. The stability of these compounds, especially in the presence of fluoride ions and their behavior under different pH conditions, are crucial aspects studied for their efficient application in various fields, including materials science and pharmaceuticals (Shirakawa et al., 2004), (Achilli et al., 2013).

Phosphorescence and Optical Properties

Arylboronic esters, including this compound, exhibit unique phosphorescence properties in the solid state at room temperature. This unexpected finding opens up new possibilities for the use of these compounds in the field of optics and materials science, potentially updating the general notion of phosphorescent organic molecules (Shoji et al., 2017).

Catalysis and Chemical Transformations

These organoboron compounds are integral to various catalytic and chemical processes, including coupling reactions, which are fundamental in the synthesis of complex organic molecules. Their role in these reactions is critical, influencing yield, selectivity, and the overall efficiency of the synthesis processes (Wang et al., 2016), (Watanabe et al., 2014).

Material Science and Polymer Chemistry

The diverse applications of this compound extend to material science and polymer chemistry, where these compounds contribute to the synthesis of polymers with specific properties, including light emission and responsiveness to various stimuli (Nojima et al., 2016), (Cui et al., 2017).

Biochemical Analysis

Biochemical Properties

3-(N-Butylaminomethyl)-4-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in carbohydrates and other biomolecules. This interaction is particularly useful in the design of enzyme inhibitors and drug delivery systems. The compound has been studied for its potential to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound has been shown to interact with cell surface carbohydrates, which can influence cell signaling and other cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by interacting with cell surface carbohydrates, leading to changes in cell signaling pathways. This interaction can affect gene expression and cellular metabolism, potentially leading to altered cellular responses. Studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, making it a potential candidate for cancer therapy . Additionally, the compound’s ability to form reversible covalent bonds with diols allows it to modulate the activity of enzymes and other proteins involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diols and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, the compound’s interaction with cell surface carbohydrates can influence cell signaling pathways and gene expression, leading to changes in cellular function . The compound’s ability to form reversible covalent bonds also allows it to act as a modulator of enzyme activity, making it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be susceptible to hydrolysis, particularly at physiological pH, which can affect its stability and activity . Studies have shown that the compound’s effects on cellular function can diminish over time as it undergoes hydrolysis and degradation. The compound’s ability to form reversible covalent bonds with diols allows it to maintain its activity for a certain period before degradation occurs. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact on cellular function, while higher doses can induce significant changes At high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and inflammation It is important to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s efficacy

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving carbohydrates and other diol-containing biomolecules. The compound’s ability to form reversible covalent bonds with diols allows it to interact with enzymes and cofactors involved in metabolic processes . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. The compound’s role in metabolic pathways makes it a valuable tool for studying enzyme activity and metabolic regulation in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form reversible covalent bonds with diols allows it to be transported and distributed to specific cellular compartments and tissues . This interaction can affect the compound’s localization and accumulation within cells, potentially influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to interact with specific targeting signals and post-translational modifications. The compound’s ability to form reversible covalent bonds with diols allows it to be directed to specific cellular compartments and organelles . This interaction can affect the compound’s activity and function within different subcellular locations. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications and studying its effects on cellular processes.

Properties

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2/c1-6-7-10-20-12-13-11-14(8-9-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-9,11,20H,6-7,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOLRTYVYWPWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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